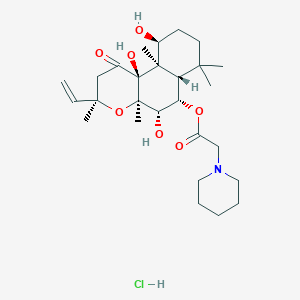![molecular formula C26H32N2O2 B055331 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol CAS No. 119471-77-1](/img/structure/B55331.png)
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been found to have various biological activities.
Wirkmechanismus
The mechanism of action of 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, including tyrosine kinases and phosphodiesterases. These enzymes play important roles in various cellular processes, including cell growth, differentiation, and signaling. By inhibiting these enzymes, 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol can modulate these cellular processes and exert its biological effects.
Biochemische Und Physiologische Effekte
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol has been found to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Furthermore, 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol in lab experiments include its high purity and good yields obtained through the synthesis method. In addition, this compound has been found to have various biological activities, making it a potential candidate for further study. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are many future directions for the study of 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol. One potential direction is the further investigation of its anticancer activity and its potential use as a cancer therapeutic. Another direction is the study of its neuroprotective effects and its potential use for the treatment of neurodegenerative diseases. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may also be explored. Overall, the study of 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol holds great promise for the development of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol involves the reaction of 4-(Decyloxy)benzaldehyde with guanidine hydrochloride in the presence of a base. The resulting intermediate is then reacted with phenol to obtain the final product. This method has been reported to yield a high purity product with good yields.
Wissenschaftliche Forschungsanwendungen
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. This compound has been found to have anticancer activity by inhibiting the growth of cancer cells. It has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol has been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
CAS-Nummer |
119471-77-1 |
|---|---|
Produktname |
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol |
Molekularformel |
C26H32N2O2 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
4-[2-(4-decoxyphenyl)pyrimidin-5-yl]phenol |
InChI |
InChI=1S/C26H32N2O2/c1-2-3-4-5-6-7-8-9-18-30-25-16-12-22(13-17-25)26-27-19-23(20-28-26)21-10-14-24(29)15-11-21/h10-17,19-20,29H,2-9,18H2,1H3 |
InChI-Schlüssel |
ATEHZTMZNIQFOW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
Synonyme |
2-[4-(Decyloxy)-phenyl]-5-(4-hydroxyphenyl)-pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



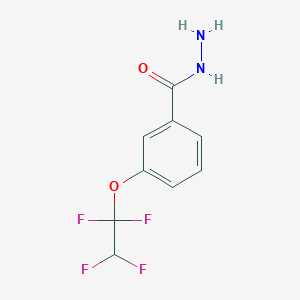
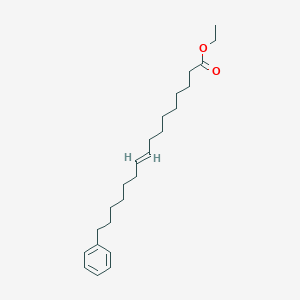
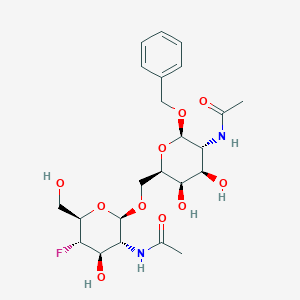
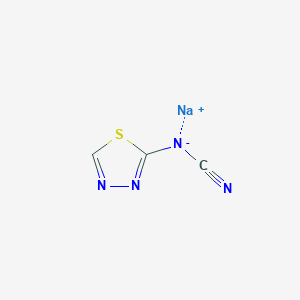
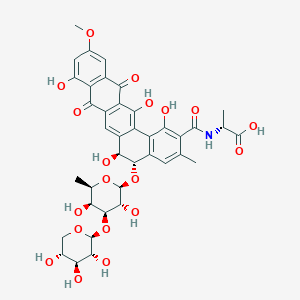
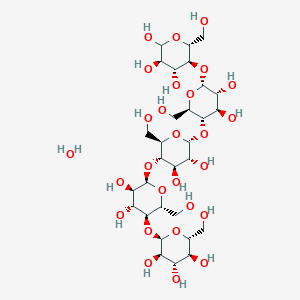
![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)


![2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol](/img/structure/B55265.png)
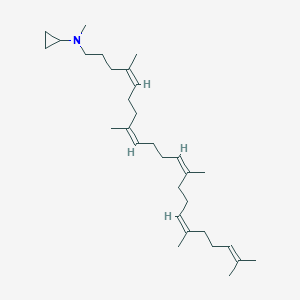
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)
